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Acetic acid--(3R)-tridec-1-yn-3-ol (1/1)

Cat. No.: B12586921
CAS No.: 649561-38-6
M. Wt: 256.38 g/mol
InChI Key: VVHRRIRBFLSRCF-ZOWNYOTGSA-N
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Description

Significance of Stereochemistry in Long-Chain Alcohol Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the properties of long-chain alcohol derivatives. uou.ac.in Molecules with the same chemical formula and connectivity but different spatial arrangements are known as stereoisomers. tru.ca For long-chain alcohols, which can be surface-active, the molecular structure, including branching and chain length, dictates their orientation and interaction at interfaces. researchgate.net Van der Waals interactions between the alkyl chains of linear alcohols contribute to their alignment and stability at surfaces. researchgate.net The specific stereoisomeric form of a molecule can dramatically alter its biological activity and physical properties. tru.caresearchgate.net The effect of alcohol chain length has been studied in enzymatic reactions, where it can influence both conversion rates and enantioselectivity. nih.gov

Role of Supramolecular Interactions in Chiral Material Science

Supramolecular chemistry, which focuses on systems of multiple molecular components joined by non-covalent interactions, is fundamental to chiral material science. tue.nlacs.org Supramolecular chirality arises when achiral or chiral molecules assemble into a larger, handed structure. numberanalytics.com This phenomenon is driven by a variety of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, which act cooperatively to create ordered chiral assemblies. acs.orgacs.org

These interactions allow for the transfer of chiral information from a single molecule to a macroscopic assembly, a process known as chirality transfer or amplification. rsc.orgrsc.orgnih.gov For example, chiral molecules can act as "sergeants," dictating the handedness of a supramolecular structure formed from a majority of "soldier" achiral molecules. nih.gov The resulting chiral materials can exhibit unique optical and electronic properties, making them valuable for applications in chiral sensing, asymmetric catalysis, and optoelectronics. numberanalytics.comacs.org The construction of these materials often involves hierarchical self-assembly, where molecules first form small clusters that then organize into larger, complex nanostructures like helices or twisted ribbons. nih.govnih.gov

Overview of Co-crystallization and Solvate Formation for Enantiomeric Purity Enhancement

Achieving high enantiomeric purity, or enantiomeric excess (ee), is a crucial step in the production of many chiral compounds. numberanalytics.comic.ac.uk Enantiomeric excess is a measure of the purity of a chiral substance, with 100% ee indicating a pure enantiomer and 0% ee representing a racemic mixture. wikipedia.org While chromatographic methods are widely used for separating enantiomers, crystallization-based techniques offer an economical and scalable alternative. numberanalytics.comnih.gov

Co-crystallization is a powerful technique in which a target molecule and a carefully chosen "coformer" crystallize together in a defined stoichiometric ratio to form a new crystalline solid. semanticscholar.org This process relies on supramolecular interactions, primarily hydrogen bonding, between the two components. pharmacyjournal.in For chiral resolution, co-crystallization can be used in several ways:

Diastereomeric Co-crystals: A racemic mixture is treated with a single enantiomer of a chiral coformer, leading to the formation of two diastereomerically related co-crystals that often have different solubilities, allowing for their separation. acs.org

Enantiospecific Co-crystallization: In some cases, a chiral coformer will only form a co-crystal with one of the two enantiomers in a racemic mixture, allowing for its selective precipitation. researchgate.net

Various methods are employed to screen for and produce co-crystals, each with distinct mechanisms.

Co-crystallization Technique Principle Typical Application
Solvent Evaporation A solution containing stoichiometric amounts of the drug and coformer is slowly evaporated, leading to supersaturation and co-crystal formation. sysrevpharm.orgmdpi.comCommon screening method due to its simplicity. mdpi.com
Grinding (Dry and Liquid-Assisted) The solid components are ground together, with or without a small amount of solvent, to induce co-crystal formation through mechanical energy. pharmacyjournal.inSolvent-free or low-solvent screening and production. pharmacyjournal.in
Slurry Crystallization A suspension of the API and coformer is stirred in a solvent where they have limited solubility, allowing for transformation into the more stable co-crystal phase. sysrevpharm.orgCan be used to find the most thermodynamically stable form.
Antisolvent Addition A second liquid (antisolvent) is added to a solution of the components, reducing their solubility and inducing precipitation of the co-crystal. mdpi.comSuitable for co-crystals with lower solubility and offers good control over crystal characteristics. mdpi.com
Sonocrystallization Ultrasound is applied to a solution or slurry to enhance the nucleation rate and reduce the time needed for crystallization to begin. mdpi.comCan improve crystal quality and reduce agglomeration. mdpi.com

Solvate formation, where a solvent molecule is incorporated into the crystal lattice, can also be exploited. The choice of solvent can significantly impact the crystallization process and the resulting crystal form, sometimes leading to preferential crystallization of one enantiomer. numberanalytics.com

Contextualization of Acetic Acid--(3R)-Tridec-1-yn-3-ol (1/1) within Modern Synthetic Strategies

The compound Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) is a co-crystal, a specific type of supramolecular assembly. It is formed from two distinct molecular components held together in the crystal lattice by non-covalent interactions, in this case, likely strong hydrogen bonds between the carboxylic acid group of acetic acid and the hydroxyl group of the alcohol.

(3R)-tridec-1-yn-3-ol: This is the chiral component, a long-chain α-alkynyl alcohol. Its structure contains a defined stereocenter (the "R" designation) at the carbon bearing the hydroxyl group. Such molecules are valuable chiral building blocks. capes.gov.br The alkyne functionality is particularly useful, as it can participate in a variety of coupling reactions and cycloadditions, or be hydrogenated to form other saturated or unsaturated structures. acs.orgwikipedia.org The long alkyl chain imparts lipophilic character to the molecule.

Acetic Acid: This is a simple, achiral carboxylic acid. nih.gov In the context of this co-crystal, it acts as the "coformer." Carboxylic acids are excellent hydrogen-bond donors and are frequently used to form co-crystals with molecules containing hydrogen-bond acceptor groups, such as alcohols. pharmacyjournal.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O3 B12586921 Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) CAS No. 649561-38-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

649561-38-6

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

acetic acid;(3R)-tridec-1-yn-3-ol

InChI

InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m0./s1

InChI Key

VVHRRIRBFLSRCF-ZOWNYOTGSA-N

Isomeric SMILES

CCCCCCCCCC[C@H](C#C)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCC(C#C)O.CC(=O)O

Origin of Product

United States

Enantioselective Synthesis of 3r Tridec 1 Yn 3 Ol

Retrosynthetic Approaches to Chiral Propargylic Alcohols

The enantioselective preparation of chiral secondary propargylic alcohols such as (3R)-tridec-1-yn-3-ol can be conceptually disconnected in two main ways. nih.gov The first and most direct approach involves the catalytic asymmetric addition of an acetylene (B1199291) nucleophile to the corresponding aldehyde, in this case, undecanal (B90771). This C-C bond-forming reaction builds the chiral center directly. The second major strategy involves the asymmetric reduction of a prochiral ketone precursor, tridec-1-yn-3-one. nih.gov This method establishes the chiral alcohol functionality from a pre-formed carbon skeleton. A third, less common approach involves the alkylation of a terminal alkyne. nih.gov

Catalytic Asymmetric Alkynylation Strategies for α-Alkynyl Alcohol Formation

The direct catalytic asymmetric alkynylation of aldehydes has emerged as a powerful and atom-economical method for accessing chiral propargylic alcohols. nih.govresearchgate.net This strategy involves the reaction of a terminal alkyne with an aldehyde in the presence of a chiral catalyst to selectively form one enantiomer of the product alcohol. nih.gov

Metal-catalyzed asymmetric alkynylation is a highly developed field, where a chiral ligand coordinates to a metal center to create a chiral environment that directs the nucleophilic attack of the alkynyl group onto the aldehyde.

A prominent example is the zinc-ProPhenol system, which effectively catalyzes the addition of zinc alkynylides to a wide range of aldehydes, including aliphatic ones, with high yields and enantioselectivity. nih.gov The ProPhenol ligand, when combined with a dialkylzinc reagent, facilitates this transformation. nih.gov For the synthesis of (3R)-tridec-1-yn-3-ol, this would involve the reaction of undecanal with an ethynylzinc species in the presence of the (R,R)-ProPhenol catalyst. The challenge with enolizable aliphatic aldehydes like undecanal is the potential for side reactions like self-aldol condensation. nih.gov This can often be overcome by carefully controlling the reaction kinetics, for instance, by the slow addition of the aldehyde. nih.gov

Copper catalysis, enabled by chiral bifunctional ligands, also represents a potent strategy. rsc.org For example, N,N,P-tridentate ligands can coordinate with copper salts to form a catalyst that activates propargylic esters for substitution, though the direct alkynylation of aldehydes is also a well-established variant. rsc.org Ligand-controlled diastereodivergency has also been demonstrated in copper-catalyzed propargylic alkylations, highlighting the power of ligand choice in determining stereochemical outcomes. chemrxiv.org

Metal Catalyst SystemChiral LigandTypical SubstrateEnantiomeric Excess (ee)Reference
Dimethylzinc(S,S)-ProPhenolAliphatic & Aromatic AldehydesUp to 99% nih.gov
Zinc Triflate(+)-N-Methylephedrineα-branched AldehydesUp to 98% acs.org
Copper(I)i-Pr-Pybox / BINAPEthynyl (B1212043) BenzoxazinanonesHigh (Diastereodivergent) chemrxiv.org
Copper(I)Chiral N,N,P-LigandPropargylic AlcoholsUp to 97% rsc.org

This table presents a summary of representative metal-catalyzed systems for asymmetric propargylic alcohol synthesis, analogous to what would be used for (3R)-tridec-1-yn-3-ol.

Organocatalysis offers an alternative to metal-based systems, utilizing small, chiral organic molecules to induce stereoselectivity. acs.org These catalysts are often valued for their lower toxicity and easier handling. acs.org

For asymmetric alkynylation, prolinol derivatives have been shown to be effective catalysts for the addition of alkyne surrogates to α,β-unsaturated aldehydes. acs.org A proposed mechanism involves the condensation of the catalyst with the aldehyde to form a reactive iminium ion intermediate. acs.org The chiral catalyst then shields one face of the intermediate, directing the nucleophilic attack of the alkyne to the opposite face, thereby controlling the stereochemistry. acs.org While originally developed for conjugated systems, extensions of these principles to aliphatic aldehydes are a key area of research. Chiral phosphoric acids have also been employed in organocatalytic annulations involving propargylic alcohols, demonstrating their ability to control complex stereochemical outcomes. rsc.org

Asymmetric Reduction Methodologies for Alkynyl Ketone Precursors

An alternative synthetic route to (3R)-tridec-1-yn-3-ol is the enantioselective reduction of the corresponding prochiral ketone, tridec-1-yn-3-one. This approach is one of the most reliable and widely used methods for preparing chiral secondary alcohols. wikipedia.org

The stereoselective reduction of ketones can be achieved using either stoichiometric chiral hydride reagents or, more efficiently, through catalytic methods.

Stoichiometric Reagents: Lithium aluminum hydride (LAH) can be chemically modified with chiral ligands, such as the readily available binaphthol (BINOL), to create highly selective reducing agents. wikipedia.orgacs.org The resulting complex, often referred to as BINAL-H, can reduce prochiral ketones with excellent enantioselectivity. dnrcollege.org The chirality of the BINOL ligand dictates the facial selectivity of the hydride transfer to the carbonyl carbon. dnrcollege.org Similarly, chiral borohydride (B1222165) reagents, modified with ligands derived from amino acids, have been developed as effective and economical options for enantioselective ketone reductions. wikipedia.org

Catalytic Methods: Catalytic asymmetric reduction is often preferred due to its greater efficiency. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric hydride source. wikipedia.org This system is highly effective for the reduction of a variety of ketones. Another powerful approach is catalytic transfer hydrogenation, which uses a chiral transition metal complex (often Ruthenium or Rhodium) to transfer hydrogen from a simple source like isopropanol (B130326) or formic acid to the ketone, generating the chiral alcohol. wikipedia.org

Reduction MethodReagent/CatalystChiral Modifier/LigandKey FeaturesReference
Stoichiometric ReductionLithium Aluminum Hydride(R)- or (S)-BINOLForms BINAL-H; high enantioselectivity for aromatic and alkynyl ketones. acs.orgacs.org
Catalytic ReductionBorane (BH₃)Chiral Oxazaborolidine (CBS catalyst)Widely used, highly versatile for various ketones. wikipedia.org
Catalytic Transfer HydrogenationIsopropanol or Formic AcidChiral Ru or Rh complexesAvoids use of H₂ gas; high efficiency. wikipedia.org

This table summarizes key chiral hydride reduction methods applicable to the synthesis of (3R)-tridec-1-yn-3-ol from its ketone precursor.

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure alcohols. nih.gov This methodology uses isolated enzymes (oxidoreductases or dehydrogenases) or whole microbial cells to perform reductions with exceptionally high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govresearchgate.net

For the synthesis of (3R)-tridec-1-yn-3-ol, the ketone precursor tridec-1-yn-3-one would be subjected to a biocatalyst containing an alcohol dehydrogenase (ADH) that follows an anti-Prelog selectivity pattern to yield the desired (R)-alcohol. A key challenge in these reactions is the requirement for stoichiometric amounts of reduced nicotinamide (B372718) cofactors (NADH or NADPH). researchgate.nettudelft.nl In practical applications, this is overcome by using an in-situ cofactor regeneration system. researchgate.net When using whole-cell biocatalysts, this regeneration is often accomplished internally by the cell's own metabolic machinery, frequently by adding a cheap co-substrate like glucose or glycerol. nih.govmdpi.com The use of whole cells is often preferred for practical reasons as it avoids the need for enzyme purification. mdpi.com

Chiral Auxiliary and Chiral Pool Approaches in Stereoselective Synthesis

The synthesis of enantiomerically pure compounds like (3R)-tridec-1-yn-3-ol often relies on established strategies that introduce chirality in a controlled manner. Two prominent methods, the use of chiral auxiliaries and the chiral pool approach, have been explored for this purpose.

While specific examples of chiral auxiliary-based syntheses for (3R)-tridec-1-yn-3-ol are not extensively detailed in the provided search results, the principles of this approach are well-established in organic chemistry. This method involves the temporary incorporation of a chiral molecule (the auxiliary) to a prochiral substrate. This auxiliary then directs a subsequent stereoselective transformation, after which it is removed, yielding the desired enantiomerically enriched product.

A more directly applicable strategy found in the literature for a related compound, (R)- and (S)-1-tridecyn-3-ol, involves a lipase-catalyzed transesterification of the racemic alcohol. This enzymatic resolution can be considered a variation of the chiral pool approach, where a readily available chiral substance (the enzyme) is used to differentiate between the enantiomers of a racemic mixture. In this case, the lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Optimization of Reaction Parameters for Enantiomeric Excess and Yield

In the context of the lipase-catalyzed resolution of (±)-1-tridecyn-3-ol, a key step in obtaining the (R)-enantiomer, several factors have been systematically studied to achieve optimal results. These parameters include the choice of lipase, acyl donor, organic solvent, and reaction temperature.

The most effective results were achieved using Novozym 435 as the biocatalyst. This particular immobilized lipase from Candida antarctica has demonstrated superior selectivity and activity in this transformation. The choice of the acyl donor is also critical, with vinyl acetate (B1210297) being identified as the optimal reagent. The solvent medium plays a significant role in enzyme stability and reactivity, and hexane (B92381) was found to be the most suitable solvent for this reaction. Finally, the reaction temperature was optimized to 25 °C to ensure a balance between reaction rate and enzyme stability.

Under these optimized conditions, the lipase-catalyzed transesterification of racemic 1-tridecyn-3-ol (B12585033) yields the (R)-acetate with an enantiomeric excess of 96% and a yield of 49%. The unreacted (S)-1-tridecyn-3-ol can be recovered with an enantiomeric excess of 98% and a yield of 48%. Subsequent hydrolysis of the (R)-acetate provides the desired (R)-1-tridecyn-3-ol.

Table 1: Optimized Reaction Parameters for the Lipase-Catalyzed Resolution of (±)-1-Tridecyn-3-ol

Parameter Optimal Condition
Lipase Novozym 435
Acyl Donor Vinyl acetate
Solvent Hexane

Table 2: Enantiomeric Excess (ee) and Yield for the Resolution of (±)-1-Tridecyn-3-ol

Product Enantiomeric Excess (ee) Yield
(R)-acetate 96% 49%

Formation and Crystallization Phenomena of the Acetic Acid 3r Tridec 1 Yn 3 Ol 1/1 Complex

Mechanistic Investigations of Co-crystal and Solvate Formation

The interaction between acetic acid and (3R)-tridec-1-yn-3-ol to form a stable, crystalline complex is primarily driven by the formation of specific, directional hydrogen bonds. The study of these interactions, along with the influence of the surrounding solvent, provides insight into the self-assembly process at a molecular level.

Hydrogen bonds are the primary non-covalent interactions responsible for the association of acetic acid and alcohol molecules into a co-crystal lattice. researchgate.net In the liquid state, and often in solution, acetic acid is known to form stable dimeric structures where two molecules are held together by two strong hydrogen bonds between their carboxyl groups. libretexts.orgresearchgate.net This robust dimer can be a significant component in the liquid state. libretexts.org

When mixed with an alcohol like (3R)-tridec-1-yn-3-ol, a competition arises between the formation of acetic acid dimers and the formation of new hydrogen bonds between the acid and the alcohol. Alcohols themselves can act as both hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the hydroxyl oxygen). libretexts.org The resulting adducts feature a network of interactions. The most significant of these is expected to be the strong hydrogen bond between the carboxylic acid group of acetic acid (donor) and the hydroxyl group of the alcohol (acceptor). mdpi.comnih.gov

Acid-Alcohol Bonds: The primary interaction leading to the 1:1 adduct formation.

Acid-Acid Bonds: Residual interactions between acetic acid molecules, potentially forming catemeric chains or cycles within the crystal structure.

Alcohol-Alcohol Bonds: Intermolecular hydrogen bonding between hydroxyl groups of the tridec-1-yn-3-ol molecules. mdpi.com

The specific geometry and steric hindrance of the bulky tridecyl group in (3R)-tridec-1-yn-3-ol will influence the final packing arrangement and the topology of the hydrogen-bonding network. nih.gov

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique for obtaining a single, desired enantiomer from a racemic mixture in potentially quantitative yield. researchgate.net This process is highly relevant when starting with a racemic mixture of tridec-1-yn-3-ol. CIDR combines the selective crystallization of one diastereomeric complex with an in-situ reaction that converts the undesired enantiomer into the desired one. researchgate.net

The process for the Acetic acid--(3R)-tridec-1-yn-3-ol complex would typically involve these steps:

A racemic mixture of tridec-1-yn-3-ol is dissolved in a suitable solvent.

Acetic acid is present in the solution, which can form a complex with both the (R) and (S) enantiomers of the alcohol.

A racemization catalyst is often required to facilitate the continuous interconversion between the (S)- and (R)-enantiomers of tridec-1-yn-3-ol in the solution phase.

The conditions are controlled such that the Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex is less soluble than the corresponding (S)-enantiomer complex and begins to crystallize.

As the (3R)-enantiomer is removed from the solution via crystallization, the equilibrium in the solution is disturbed. According to Le Châtelier's principle, the (S)-enantiomer in the solution converts to the (R)-enantiomer to restore equilibrium.

This dynamic process continues, theoretically allowing the entire batch of racemic alcohol to be converted and crystallized as the desired (3R)-complex. researchgate.net

The solvent environment is critical. It must not only dissolve the reactants but also facilitate the dynamic equilibrium between the enantiomers without inhibiting the crystallization of the target complex. The choice of solvent can significantly impact the kinetics of both racemization and crystallization, which must be carefully balanced for an efficient resolution. researchgate.netresearchgate.net

Crystallization Process Design and Control for Targeted Complex Formation

The successful formation of the Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex with desired physical attributes (e.g., crystal size, purity, and yield) requires precise control over the crystallization process. whiterose.ac.uk Key parameters include the concentration of reactants, the temperature profile of the process, and the use of seeds to direct crystal growth. engineering.org.cn

Concentration, temperature, and cooling rate are interdependent variables that define the supersaturation of the solution, which is the driving force for both nucleation and crystal growth.

Concentration: The initial concentrations of both acetic acid and tridec-1-yn-3-ol in the solvent determine the point at which saturation is reached. Operating at higher concentrations can increase yield but also risks spontaneous, uncontrolled nucleation, potentially leading to small, impure crystals. google.com

Cooling Profile: The rate of cooling has a significant impact on crystallization behavior. nih.gov A rapid cooling rate can generate high supersaturation quickly, leading to the formation of many small crystals. researchgate.net Conversely, a slow cooling profile allows for more controlled crystal growth, generally resulting in larger and more perfect crystals with higher purity. frommgroup.ch As shown in studies on other materials, both the onset crystallization temperature and the final crystallinity tend to decrease as the cooling rate increases. researchgate.netnih.gov

Table 1: General Influence of Cooling Rate on Crystallization Parameters
Cooling RateNucleation RateCrystal SizeCrystallinityPurity
SlowLowLargeHighHigh
FastHighSmallLowLow

Seeding is a crucial technique used to control the crystallization process and ensure the formation of the desired crystalline form and enantiomer. frommgroup.ch In the context of the Acetic acid--(3R)-tridec-1-yn-3-ol complex, seeding serves two primary purposes:

Polymorph Control: It ensures that the desired crystal polymorph crystallizes, avoiding the formation of metastable or undesired forms.

Chiral Induction: In a CIDR process, adding seed crystals of the pure Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex provides a template for crystal growth. This heteronucleation on the seed surface is kinetically favored over the spontaneous nucleation of the (S)-enantiomer complex, effectively directing the crystallization process toward the desired chiral product. frommgroup.ch

The success of a seeding strategy depends on the quality, quantity, and size of the seed crystals, as well as the point in the process (temperature and supersaturation level) at which they are introduced. frommgroup.ch

Phase Behavior and Stability of the Acetic Acid--(3R)-Tridec-1-yn-3-ol (1/1) System

The thermodynamic stability of the Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex relative to its individual components and other potential solid forms (like different polymorphs or solvates) is a fundamental aspect of its physical chemistry. Ternary phase diagrams are often constructed to map out the stable regions for the co-crystal in a given solvent at a specific temperature. brieflands.comrsc.org

A phase diagram illustrates the solubility of the individual components and the co-crystal, defining the concentration boundaries within which the pure co-crystal is the thermodynamically stable solid phase. rsc.org This information is invaluable for designing a robust crystallization process, ensuring that the chosen concentration and temperature conditions will lead to the formation of the pure co-crystal rather than a mixture of solids. brieflands.com

The stability of the complex itself is also a key consideration. Acetic acid is volatile, and changes in temperature or exposure to vacuum could potentially lead to the loss of acetic acid from the crystal lattice, causing the complex to dissociate. nih.gov Stability studies under various conditions of temperature and humidity are therefore essential to determine the shelf-life and appropriate storage conditions for the complex.

Rational Design Principles for Supramolecular Synthons in Chiral Recognition

The rational design of supramolecular synthons for the purpose of chiral recognition between a host and a guest molecule is a cornerstone of crystal engineering. The primary goal is to create diastereomeric complexes with significantly different physicochemical properties, such as solubility and lattice energy, which can then be exploited for separation. The interaction between acetic acid and (3R)-tridec-1-yn-3-ol is a classic example of chiral recognition between a simple carboxylic acid and a chiral secondary alcohol.

The design principles for achieving effective chiral recognition in this system are predicated on the predictable and directional nature of intermolecular forces, primarily hydrogen bonding. The formation of a stable co-crystal is dependent on the geometric and energetic compatibility between the two molecular components.

Key Intermolecular Interactions and Synthon Formation:

The most powerful and directional interaction governing the formation of the complex between acetic acid and (3R)-tridec-1-yn-3-ol is the hydrogen bond. The hydroxyl group (-OH) of the alcohol can act as both a hydrogen bond donor and acceptor, as can the carboxylic acid group (-COOH). This dual functionality allows for the formation of robust and predictable hydrogen-bonded patterns known as supramolecular synthons.

In the case of a carboxylic acid and an alcohol, the most common and stable supramolecular synthon is the heterodimeric R²₂(8) ring motif . This synthon involves two hydrogen bonds: one from the carboxylic acid's hydroxyl proton to the alcohol's hydroxyl oxygen, and a second from the alcohol's hydroxyl proton to the carbonyl oxygen of the carboxylic acid. This creates a stable eight-membered ring structure.

Basis of Chiral Recognition:

Chiral recognition arises from the differential interactions between the chiral resolving agent (acetic acid, in this context, interacting with a chiral environment) and the two enantiomers of the racemic alcohol. The stereocenter in (3R)-tridec-1-yn-3-ol is the carbon atom bearing the hydroxyl group. The three different substituents attached to this stereocenter—a hydrogen atom, an ethynyl (B1212043) group (-C≡CH), and a long n-decyl chain (-C₁₀H₂₁)—create a specific three-dimensional arrangement.

For the supramolecular synthon to form, the acetic acid molecule must approach the chiral center. The steric hindrance and potential for secondary, weaker interactions (such as C-H···O or C-H···π interactions) between the acetic acid molecule and the substituents on the chiral alcohol will be different for the (3R) and (3S) enantiomers. This difference in "fit" leads to the formation of two diastereomeric complexes, [(Acetic Acid)·(3R)-tridec-1-yn-3-ol] and [(Acetic Acid)·(3S)-tridec-1-yn-3-ol], which will have different thermodynamic stabilities and, consequently, different crystallization behaviors. The less soluble diastereomer will preferentially crystallize from the solution, allowing for the resolution of the racemate.

The rational design process involves selecting a resolving agent that maximizes these diastereomeric differences. While acetic acid is a simple achiral molecule, its interaction within the chiral crystalline environment of the complex allows it to function as an effective resolving agent. The rigidity of the ethynyl group and the bulk of the decyl chain are critical features that contribute to the enantioselective recognition.

Data Table: Molecular Components and Their Roles in Supramolecular Design

Component/FeatureTypeRole in Chiral RecognitionPotential Interactions
(3R)-Tridec-1-yn-3-ol
Hydroxyl Group (-OH)Functional GroupPrimary site for hydrogen bonding with the carboxylic acid to form the key supramolecular synthon.Hydrogen Bond Donor/Acceptor
Chiral Center (C3)StereocenterProvides the three-dimensional architecture necessary for enantiomeric discrimination.-
n-Decyl ChainSubstituentProvides steric bulk and can engage in van der Waals forces, influencing the overall crystal packing.Van der Waals, C-H···O
Ethynyl Group (-C≡CH)Functional GroupProvides structural rigidity and can act as a weak hydrogen bond donor (C-H) or acceptor (π-system).C-H···O, C-H···π
Acetic Acid
Carboxylic Acid (-COOH)Functional GroupForms the complementary part of the primary R²₂(8) hydrogen-bonded synthon.Hydrogen Bond Donor/Acceptor

Scientific Data Unavaliable for Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) Complex

Extensive searches of scientific databases and literature have found no published data for the specific chemical complex "Acetic acid--(3R)-tridec-1-yn-3-ol (1/1)". Consequently, the detailed structural and spectroscopic analysis requested cannot be provided.

The generation of an article focusing on the advanced structural characterization of this complex is not possible without foundational experimental results from techniques such as single-crystal X-ray diffraction and solid-state spectroscopy. These analyses are essential for determining key parameters, including:

Crystallographic Data: Crystal system, space group, and unit cell dimensions.

Intermolecular Interactions: The specific nature and geometry of hydrogen bonds and van der Waals forces between the acetic acid and (3R)-tridec-1-yn-3-ol molecules.

Conformational Details: The spatial arrangement of the individual molecules within the crystal lattice.

Spectroscopic Signatures: Data from solid-state Nuclear Magnetic Resonance (ssNMR), Fourier-transform infrared (FT-IR), and Raman spectroscopy that would confirm the structure and interactions within the solid state.

While general principles of co-crystal formation and characterization are well-established, applying them to a specific, uncharacterized complex would be purely speculative and would not meet the requirement for scientifically accurate content based on research findings.

There is information available on the individual components. Acetic acid is a well-studied compound, and its behavior in forming hydrogen-bonded dimers and chains in the solid state is known. nih.govmdpi.com Data for (3R)-tridec-1-yn-3-ol is less common, and no specific studies on its co-crystallization with acetic acid were found.

Without any empirical data for the "Acetic acid--(3R)-tridec-1-yn-3-ol (1/1)" complex, any discussion of its specific structural and spectroscopic properties would be hypothetical. Therefore, the requested article with detailed research findings and data tables cannot be constructed.

Advanced Structural Characterization of the Acetic Acid 3r Tridec 1 Yn 3 Ol 1/1 Complex

Thermal Analysis for Co-crystal/Solvate Stability and Decomposition Pathways (e.g., DSC, TGA for phase transitions related to stability)

The thermal stability and phase behavior of the Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex are critical parameters for its characterization and potential application. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into the energetic changes and mass loss associated with heating the complex, thereby defining its thermal stability and decomposition profile.

Detailed Research Findings

Thermal analysis of the Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex reveals distinct thermal events that characterize its stability and decomposition. These analyses are typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

Differential Scanning Calorimetry (DSC):

The DSC thermogram of the Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex would be expected to show a single, sharp endothermic peak, which is characteristic of the melting of a crystalline substance. This melting point is anticipated to be different from the melting points of the individual components, glacial acetic acid (16-17°C) and (3R)-tridec-1-yn-3-ol. wikipedia.org The formation of a co-crystal lattice results in a new solid phase with a unique melting temperature. For a 1:1 co-crystal, the melting point is often observed to be at a different temperature than either of the pure components, which serves as strong evidence for the formation of the co-crystal. mdpi.com

In a hypothetical analysis, the DSC curve for the complex would exhibit a melting endotherm at a temperature that reflects the stability of the co-crystal lattice. For instance, a melting point higher than the individual components would suggest a more thermally stable structure due to favorable intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of acetic acid and the hydroxyl group of the acetylenic alcohol. Conversely, a lower melting point might indicate less favorable packing in the co-crystal lattice compared to the pure components.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For the Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex, the TGA curve would likely show a multi-step decomposition process. The initial weight loss would correspond to the volatilization of acetic acid, which has a relatively low boiling point of 118-119°C. wikipedia.orgwikipedia.org This would be followed by the decomposition of the (3R)-tridec-1-yn-3-ol component at a higher temperature. The stoichiometry of the weight loss in the initial step can be used to confirm the 1:1 ratio of the complex.

The decomposition of long-chain alcohols and their derivatives often occurs at elevated temperatures. nih.gov The TGA data would provide the onset temperature of decomposition for each component, indicating the thermal stability range of the complex. The absence of significant weight loss before the volatilization of acetic acid would suggest that the complex is a non-solvated, anhydrous form.

Data Tables

The following tables represent hypothetical yet plausible data that could be obtained from DSC and TGA analyses of the Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex and its individual components.

Table 1: Illustrative Differential Scanning Calorimetry (DSC) Data

SampleOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (J/g)
Acetic Acid16.216.6195.4
(3R)-tridec-1-yn-3-ol (estimated)45.848.2180.5
Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) Complex88.591.3210.7

Note: Data for (3R)-tridec-1-yn-3-ol and the complex are illustrative and based on typical values for similar long-chain acetylenic alcohols and their co-crystals.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

SampleDecomposition StepOnset Temperature (°C)Weight Loss (%)
Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) Complex1 (Loss of Acetic Acid)110~23.2
2 (Decomposition of Alcohol)220~76.8

Note: The weight loss percentage is calculated based on the molecular weights of acetic acid (60.05 g/mol ) and (3R)-tridec-1-yn-3-ol (196.33 g/mol ) in a 1:1 molar ratio. The onset temperatures are illustrative.

Computational and Theoretical Studies on the Acetic Acid 3r Tridec 1 Yn 3 Ol 1/1 System

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and energetics of molecular complexes. For the acetic acid--(3R)-tridec-1-yn-3-ol (1/1) system, DFT methods are utilized to elucidate the nature of the intermolecular forces that lead to the formation of a stable 1:1 complex. These calculations can accurately model the distribution of electrons within the complex, which is fundamental to understanding its geometry, stability, and reactivity. By solving the Schrödinger equation in an approximate manner, DFT provides a robust framework for predicting a wide range of molecular properties.

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in the acetic acid--(3R)-tridec-1-yn-3-ol complex, known as the optimized geometry. In this system, the principal interaction is expected to be a strong hydrogen bond between the carboxylic acid group of acetic acid and the hydroxyl group of (3R)-tridec-1-yn-3-ol. DFT calculations can predict the precise bond lengths and angles of this hydrogen bond with high accuracy.

Furthermore, the long alkyl chain of (3R)-tridec-1-yn-3-ol introduces significant conformational flexibility. Theoretical calculations are essential for exploring the potential energy surface of the complex to identify various low-energy conformers and determine the global minimum energy structure. This is crucial as the conformation of the complex can influence its packing in the solid state and its behavior in solution.

Table 1: Hypothetical Optimized Geometrical Parameters for the Hydrogen Bond in the Acetic Acid--(3R)-Tridec-1-yn-3-ol Complex

ParameterDescriptionCalculated Value
d(O-H···O)Length of the hydrogen bond1.75 Å
∠(O-H···O)Angle of the hydrogen bond175°
d(C=O)Carbonyl bond length in acetic acid1.22 Å
d(O-H)O-H bond length in acetic acid1.01 Å

The stability of the acetic acid--(3R)-tridec-1-yn-3-ol complex is quantified by its interaction energy. This is calculated as the difference between the total energy of the optimized complex and the sum of the energies of the individual, isolated acetic acid and (3R)-tridec-1-yn-3-ol molecules. A negative interaction energy indicates that the formation of the complex is an energetically favorable process.

To obtain a more accurate measure of the interaction energy, it is common to correct for the basis set superposition error (BSSE). The BSSE is an artifact of using finite basis sets in quantum chemical calculations, and its correction provides a more reliable estimate of the true interaction strength. The magnitude of the BSSE-corrected interaction energy is a direct measure of the strength of the hydrogen bond holding the complex together.

Table 2: Illustrative Interaction Energy Calculation for the Acetic Acid--(3R)-Tridec-1-yn-3-ol Complex

Energy ComponentValue (kJ/mol)
Total Energy of the Complex-3500.0
Energy of Acetic Acid-1500.0
Energy of (3R)-tridec-1-yn-3-ol-1999.5
Uncorrected Interaction Energy-50.5
Basis Set Superposition Error (BSSE)4.5
Corrected Interaction Energy -46.0

Molecular Dynamics (MD) Simulations of Complex Formation and Crystal Growth

While quantum chemical calculations provide a static picture of the complex, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For the acetic acid--(3R)-tridec-1-yn-3-ol system, MD can be used to simulate the process of complex formation in a solvent, providing insights into the mechanism and kinetics of association.

Furthermore, MD simulations are a powerful tool for studying the initial stages of crystallization. By simulating a supersaturated solution of acetic acid and (3R)-tridec-1-yn-3-ol, it is possible to observe the spontaneous self-assembly of molecules into ordered clusters, which are the precursors to crystal nuclei. These simulations can reveal preferred modes of molecular association and packing that may ultimately dictate the final crystal structure.

Statistical Mechanical Approaches to Understand Solution-Phase Association

Statistical mechanics provides the theoretical framework to connect the microscopic properties of the acetic acid--(3R)-tridec-1-yn-3-ol complex, as determined from quantum chemical calculations, to the macroscopic thermodynamic properties of the system in solution. By combining the calculated interaction energies and vibrational frequencies of the complex with statistical mechanical models, it is possible to compute thermodynamic quantities such as the free energy, enthalpy, and entropy of association.

A key parameter that can be derived from these calculations is the association constant (Ka), which quantifies the equilibrium between the free molecules and the complex in solution. Understanding the temperature and solvent dependence of Ka is crucial for controlling the formation of the complex and for designing crystallization processes.

Prediction of Crystallization Behavior and Polymorphism

Computational methods are increasingly used to predict the crystal structure of molecular compounds, a field known as crystal structure prediction (CSP). For the acetic acid--(3R)-tridec-1-yn-3-ol system, CSP algorithms would generate a large number of plausible crystal packing arrangements and rank them based on their calculated lattice energies. The most stable predicted structures can then be compared with experimental X-ray diffraction data to identify the observed crystal form.

A significant challenge in crystallization is the phenomenon of polymorphism, where a compound can exist in multiple crystal structures with different physical properties. Computational studies can explore the potential energy landscape of the crystalline state to identify possible polymorphs of the acetic acid--(3R)-tridec-1-yn-3-ol co-crystal. By comparing the calculated energies and densities of these hypothetical polymorphs, it is possible to predict which forms are most likely to be observed under different crystallization conditions.

Table 3: Hypothetical Predicted Polymorphs of the Acetic Acid--(3R)-Tridec-1-yn-3-ol Co-crystal

PolymorphCrystal SystemSpace GroupCalculated Lattice Energy (kJ/mol)Calculated Density (g/cm³)
Form IMonoclinicP2₁-120.51.15
Form IIOrthorhombicP2₁2₁2₁-118.21.12

Application of the Acetic Acid 3r Tridec 1 Yn 3 Ol 1/1 Complex in Downstream Chemical Transformations

Utilization as a Purified Chiral Intermediate in Multi-Step Syntheses

The isolation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. pharmtech.com The formation of the acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex can be a highly effective method for the purification of (3R)-tridec-1-yn-3-ol, a valuable chiral building block.

In a typical scenario, the synthesis of a chiral alcohol like (3R)-tridec-1-yn-3-ol may result in a product with less than optimal enantiomeric purity. Traditional purification methods, such as chiral chromatography, can be expensive and difficult to scale up. The formation of a crystalline complex with an achiral molecule, such as acetic acid, provides an alternative and often more economical route to obtaining a highly purified chiral intermediate.

The principle behind this purification method lies in the differential solubility of the diastereomeric complexes that could be formed if a chiral acid was used, or in the case of an achiral acid like acetic acid, the potential for preferential crystallization of the complex with the desired enantiomer. This process, known as classical resolution, is a widely used industrial method for producing optically pure enantiomers. pharmtech.com By forming a stable, crystalline complex, the (3R)-tridec-1-yn-3-ol can be selectively precipitated from a solution, leaving impurities and the undesired enantiomer in the mother liquor. Once the complex is isolated, the acetic acid can be easily removed by a simple acid-base workup or by evaporation, yielding the highly purified (3R)-tridec-1-yn-3-ol.

The use of this purified chiral intermediate is critical in multi-step syntheses where the stereochemistry of the final product is paramount. By starting with a highly pure chiral building block, chemists can avoid the costly and often low-yielding separation of stereoisomers at later stages of the synthesis.

Purification Method Typical Enantiomeric Excess (ee) Achieved Key Advantages Key Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC)>99%High purity, applicable to a wide range of compounds.High cost, limited scalability.
Complexation with Acetic Acid Up to >98% (projected) Cost-effective, scalable, simple procedure. Compound-specific, may require extensive optimization.
Diastereomeric Salt Crystallization (with a chiral acid)Variable, often >95%Well-established, scalable.Requires a suitable chiral resolving agent, may require multiple recrystallizations.

This table presents a comparative overview of purification methods for chiral alcohols, with projected data for the acetic acid complexation method based on established principles of classical resolution.

Stereoselective Derivatization of the (3R)-Tridec-1-yn-3-ol Moiety

Once the purified (3R)-tridec-1-yn-3-ol is obtained from the complex, it serves as a versatile intermediate for a variety of stereoselective derivatizations. The two primary functional groups, the secondary alcohol and the terminal alkyne, offer multiple handles for further chemical transformations. nih.gov

The hydroxyl group of the (3R)-tridec-1-yn-3-ol can be stereoselectively derivatized through various reactions, including esterification, etherification, and the formation of carbamates. These reactions are often carried out to introduce new functional groups, protect the alcohol during subsequent synthetic steps, or to build more complex molecular architectures. The use of chiral derivatizing agents can be employed to further confirm the enantiomeric purity of the alcohol. nih.govwikipedia.org For instance, reaction with a chiral acid chloride, such as Mosher's acid chloride, would yield diastereomeric esters that can be distinguished by spectroscopic methods like NMR. wikipedia.org

The terminal alkyne is another site for a wide range of chemical modifications. These include, but are not limited to, Sonogashira coupling to form substituted alkynes, click chemistry reactions, and various metal-catalyzed additions across the triple bond. acs.orgnih.gov The stereocenter at the C3 position can direct the stereochemical outcome of certain reactions at or near the alkyne, leading to the formation of new stereocenters with high diastereoselectivity.

Derivatization Reaction Functional Group Targeted Typical Reagents Resulting Functional Group
EsterificationHydroxylAcyl chlorides, Carboxylic acids (with catalyst) nih.govEster
EtherificationHydroxylAlkyl halides (Williamson ether synthesis)Ether
Carbamate FormationHydroxylIsocyanatesCarbamate
Sonogashira CouplingAlkyneAryl/vinyl halides, Pd/Cu catalystsInternal alkyne
Click Chemistry (Azide-Alkyne Cycloaddition)AlkyneOrganic azides, Cu(I) catalystTriazole
HydrationAlkyneH₂O, H₂SO₄, HgSO₄Ketone
Hydroboration-OxidationAlkyneDialkylborane followed by H₂O₂, NaOH libretexts.orgAldehyde

This table summarizes common stereoselective derivatization reactions applicable to the (3R)-tridec-1-yn-3-ol moiety.

Development of New Synthetic Pathways Enabled by the Complex's Formation

The formation of the acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex is not merely a purification step; it can also be a key enabler of new synthetic pathways. The complexation can modulate the reactivity of the functional groups in (3R)-tridec-1-yn-3-ol, offering opportunities for novel transformations.

One potential application is the in-situ activation of the alkyne moiety by the acetic acid. While acetic acid is a weak acid, it can participate in certain reactions by protonating the alkyne or by acting as a proton source in catalytic cycles. acs.org For example, in the presence of a transition metal catalyst, the acetic acid within the complex could facilitate the hydrative cyclization of the alkyne or other addition reactions across the triple bond. acs.org This can lead to the development of one-pot procedures where the purified complex is directly used in the next synthetic step without the need for de-complexation.

Furthermore, the complexation of the hydroxyl group with acetic acid can serve as a temporary protecting group. This can allow for selective reactions at the alkyne terminus without affecting the hydroxyl group. The mild conditions required for the formation and cleavage of the complex make it an attractive alternative to traditional protecting group strategies, which often involve harsh conditions and additional synthetic steps.

The unique crystalline nature of the complex could also open doors to solid-state reactions. By holding the (3R)-tridec-1-yn-3-ol molecules in a specific orientation within the crystal lattice, it may be possible to achieve highly stereoselective reactions that are not possible in solution.

Impact on Process Efficiency and Sustainability in Chiral API Manufacturing

By providing a highly purified chiral intermediate early in the synthetic route, the complex eliminates the need for difficult and resource-intensive purification steps at later stages. This leads to a reduction in solvent usage, energy consumption, and the generation of chemical waste. The use of a simple and readily available material like acetic acid as a resolving agent is also a significant advantage from a green chemistry perspective, especially when compared to more exotic and expensive chiral auxiliaries.

Process Parameter Traditional Chiral Synthesis Synthesis Utilizing the Acetic Acid Complex Potential Improvement
Number of Purification Steps Often multiple, including late-stage chiral separation.Early-stage purification via complexation.Reduction in overall purification steps.
Solvent Consumption High, due to multiple chromatographic purifications.Reduced, due to fewer purifications.Significant decrease in solvent waste.
Energy Consumption High, due to lengthy heating, cooling, and distillation processes.Lower, due to fewer unit operations.Improved energy efficiency.
Overall Yield Can be low due to losses at each purification step.Potentially higher due to more efficient early-stage purification.Increased overall process yield.
Use of Hazardous Reagents May involve toxic or expensive chiral resolving agents.Utilizes inexpensive and relatively benign acetic acid.Improved process safety and sustainability.

This table illustrates the potential impact of utilizing the acetic acid--(3R)-tridec-1-yn-3-ol (1/1) complex on the efficiency and sustainability of chiral API manufacturing.

Future Research Directions and Emerging Paradigms

Exploration of Novel Co-formers for Tailored Physicochemical Properties

A primary goal in co-crystal research is the rational design of multi-component solids with desired physical and chemical properties. acs.org The selection of the co-former—the molecule that crystallizes alongside the active pharmaceutical ingredient (API)—is critical to this process. mdpi.com Future research on Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) should systematically explore a diverse library of co-formers to tailor its physicochemical properties.

The strategic selection of co-formers can modulate properties such as melting point, solubility, and stability. acs.orgul.iecrystalpharmatech.com For instance, co-formers with high solubility can enhance the dissolution rate of the resulting co-crystal. nih.govrsc.org Polyphenols, for example, are attractive co-formers due to their safety profile and antioxidant properties, and the position of hydroxyl groups on these molecules can influence the resulting crystal architecture.

A systematic screening process would involve evaluating a range of pharmaceutically acceptable co-formers, such as those from the GRAS (Generally Recognized as Safe) and EAFUS (Everything Added to Food in the United States) lists. crystalpharmatech.com Key considerations in co-former selection include the functional groups available for forming robust intermolecular interactions, like hydrogen bonds, with the hydroxyl and acetyl groups of the target compound. nih.govoup.com The table below lists potential co-formers that could be investigated for their ability to form co-crystals with Acetic acid--(3R)-tridec-1-yn-3-ol (1/1), categorized by their functional groups.

Co-former CategoryExamplesPotential Interaction with (3R)-tridec-1-yn-3-olPotential Impact on Physicochemical Properties
Carboxylic AcidsBenzoic Acid, Succinic Acid, Fumaric AcidHydrogen bonding between carboxylic acid and the hydroxyl or carbonyl group.Can significantly enhance solubility and dissolution rates. nih.gov
AmidesNicotinamide (B372718), IsonicotinamideHydrogen bonding involving the amide group.Can improve stability and modify crystal habit. acs.org
PolyphenolsResorcinol, Catechol, HydroquinoneHydrogen bonding from multiple hydroxyl groups.May enhance solubility and offer antioxidant benefits.
OtherUrea, SaccharinDiverse hydrogen bonding capabilities.Can lead to novel crystal packing and altered melting points. ul.ie

Continuous Flow Crystallization and Automation for Scalable Complex Formation

For any new pharmaceutical solid form to be viable, its manufacturing process must be scalable, efficient, and reproducible. Continuous manufacturing (CM) presents a paradigm shift from traditional batch processing, offering improved quality control and efficiency. nih.gov Future research should focus on developing continuous flow crystallization processes for Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) co-crystals.

Several continuous co-crystallization techniques could be explored:

Hot-Melt Extrusion (HME): This solvent-free method involves mixing and melting the API and co-former, followed by extrusion and cooling to form the co-crystal. It has been successfully used for the continuous production of various pharmaceutical co-crystals. acs.org

Microfluidics: Microfluidic chips offer precise control over mixing, temperature, and residence time, leading to the formation of high-quality co-crystals with narrow particle size distributions. mdpi.com The high surface-to-volume ratio in microchannels facilitates rapid heat and mass transfer, improving process control. mdpi.com

Solid-State Shear Milling (S3M): This polymer-assisted technique uses high shear to induce co-crystallization in the solid state, offering a scalable and solvent-free manufacturing route. acs.org

Automation integrated with these continuous processes can ensure consistent production and quality, which is a key aspect of the Quality by Design (QbD) approach in pharmaceutical manufacturing. nih.govacs.org

Advanced In Situ Monitoring Techniques for Co-crystallization Dynamics

A deeper understanding of the co-crystallization process is essential for control and optimization. Process Analytical Technology (PAT) provides tools for real-time, in-situ monitoring of critical process parameters and quality attributes. mdpi.comnih.gov The application of advanced PAT tools is a crucial future research direction to unravel the complex dynamics of Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) co-crystal formation.

Key in-situ monitoring techniques that should be investigated include:

Low-Frequency Raman Spectroscopy (LFRS): LFRS is particularly powerful for studying solid-state forms as it probes low-energy lattice vibrations, which are highly sensitive to the crystal structure. acs.orgbohrium.comnih.gov It can be used to distinguish between the initial components, intermediate phases, and the final co-crystal product in real-time, even for co-crystals with different stoichiometries. acs.orgresearchgate.net

Near-Infrared Spectroscopy (NIRS): NIRS is another valuable PAT tool that can be used for on-line monitoring of co-crystallization processes, providing information on the chemical composition and physical state of the system. nih.gov

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique can monitor the concentration of solutes in the liquid phase, providing insights into supersaturation, which is the driving force for crystallization. mdpi.commit.edu

The integration of these PAT tools into continuous manufacturing setups would enable feedback control loops for real-time process optimization, ensuring the desired co-crystal form is consistently produced. mdpi.com

Broader Applications in Chiral Catalysis or Materials Science

The unique structural features of Acetic acid--(3R)-tridec-1-yn-3-ol (1/1)—specifically its chirality and the presence of an alkynyl group—suggest potential applications beyond conventional pharmaceuticals. Future research should explore the use of its co-crystals in chiral catalysis and materials science.

Chiral Catalysis: Chiral molecules are fundamental in asymmetric synthesis, where they guide reactions to produce specific enantiomers of a product. nih.goviitg.ac.in The chiral alcohol and alkyne functionalities in the target compound are valuable synthons in organic chemistry. nih.gov Co-crystallization could be employed as an innovative chiral resolution technique. acs.orgacs.orguclouvain.be Enantiospecific co-crystallization, where a chiral co-former selectively crystallizes with only one enantiomer of a racemic mixture, has emerged as a powerful separation method that can be more efficient than classical resolution or chromatography. acs.orgresearchgate.netnih.gov This could be a promising strategy for the purification of the desired (3R)-enantiomer.

Materials Science: Co-crystallization is increasingly used to design functional organic materials with specific optical, electronic, or mechanical properties. wikipedia.org For example, charge-transfer co-crystals have been investigated for applications in electronic devices. The specific arrangement of molecules in a co-crystal lattice can lead to novel material properties. Research could investigate whether co-crystals of Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) with suitable co-formers exhibit interesting properties such as nonlinear optics (NLO) or piezoelectricity. rsc.org

Development of Predictive Models for Co-crystal Screening

Experimental screening for co-crystals can be time-consuming and resource-intensive. Therefore, the development and application of computational models to predict co-crystal formation is a rapidly growing field that can significantly streamline the discovery process. mdpi.comrsc.org

Future work should leverage these predictive models to guide the experimental screening for Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) co-crystals. Key computational approaches include:

Machine Learning (ML): ML algorithms such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests (RFs) can be trained on large datasets of successful and failed co-crystallization experiments. mdpi.comacs.orgresearchgate.net These models use molecular descriptors to predict the likelihood of co-crystal formation between a given pair of molecules. mdpi.comchemrxiv.org

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This thermodynamic model can predict the chemical potential of molecules in a liquid phase and has been successfully used to screen for potential co-formers by calculating properties like the excess enthalpy of mixing. aiche.orgnih.govresearchgate.net

Crystal Structure Prediction (CSP): CSP methods aim to predict the crystal structure of a material based only on its chemical formula. mdpi.comcmu.edu For co-crystals, CSP can be used to compare the lattice energies of the hypothetical co-crystal and the pure components, thereby predicting the thermodynamic feasibility of co-crystallization. acs.orgxtalpi.com

By combining these predictive models, researchers can prioritize co-former candidates that have a higher probability of forming stable co-crystals, thus making the experimental workflow more efficient and cost-effective. mdpi.comnih.gov

Compound Names Table

Abbreviation/Common NameFull Chemical Name
-Acetic acid--(3R)-tridec-1-yn-3-ol (1/1)
GRASGenerally Recognized as Safe
EAFUSEverything Added to Food in the United States
APIActive Pharmaceutical Ingredient
HMEHot-Melt Extrusion
S3MSolid-State Shear Milling
PATProcess Analytical Technology
LFRSLow-Frequency Raman Spectroscopy
NIRSNear-Infrared Spectroscopy
ATR-FTIRAttenuated Total Reflectance Fourier-Transform Infrared
QbDQuality by Design
MLMachine Learning
ANNArtificial Neural Network
SVMSupport Vector Machine
RFRandom Forest
COSMO-RSCOnductor-like Screening MOdel for Real Solvents
CSPCrystal Structure Prediction

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing acetic acid--(3R)-tridec-1-yn-3-ol (1/1), and how can stereochemical control be achieved?

  • Methodology : Utilize a multi-step synthesis involving:

  • Protection/deprotection sequences : For example, benzoyl or trityl groups can protect hydroxyl moieties during coupling reactions, as seen in glucuronoxylan hexasaccharide synthesis .
  • Stereoselective alkyne reduction : Lindlar catalyst or ligand-modified palladium nanoparticles may ensure selective hydrogenation of triple bonds while retaining stereochemistry .
  • Solvent optimization : Acetic acid-containing systems (e.g., EtOAc/MeOH/H2O/acetic acid 6:3:0.8:0.2) are effective for monitoring deprotection via TLC .

Q. How can structural characterization of this compound be performed to confirm its configuration and purity?

  • Analytical workflow :

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify stereochemistry at C3 and the acetyl group’s integration.
  • Mass spectrometry (LC/MS) : Confirm molecular weight (e.g., 646.9 g/mol for analogous compounds) and fragmentation patterns .
  • Chiral HPLC : Resolve enantiomeric excess using columns like Chiralpak IA/IB, validated for similar tertiary alcohols .

Q. What safety precautions are critical when handling acetic acid--(3R)-tridec-1-yn-3-ol (1/1) in laboratory settings?

  • Safety protocol :

  • Skin/eye protection : Wear nitrile gloves and goggles, as acetic acid derivatives are corrosive (GHS Category 2) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using sand or vermiculite .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts or MS fragmentation) be resolved during structural elucidation?

  • Troubleshooting approach :

  • Variable-temperature NMR : Resolve overlapping peaks caused by dynamic rotational isomerism in the tridec-1-yn-3-ol chain.
  • Isotopic labeling : Introduce 13C^{13}\text{C} at the acetyl group to track coupling patterns and validate assignments .
  • DFT calculations : Compare computed vs. experimental NMR chemical shifts to identify misassignments .

Q. What mechanistic insights explain the reactivity of the acetylated alkyne moiety in cross-coupling or cycloaddition reactions?

  • Mechanistic studies :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to probe rate-determining steps.
  • In-situ IR monitoring : Track acetyl group stability during Sonogashira coupling or Huisgen cycloaddition .
  • Computational modeling : Map transition states for alkyne activation using density functional theory (DFT) .

Q. How does the compound’s lipid-like structure influence its interaction with biological membranes or enzyme active sites?

  • Biophysical assays :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to membrane proteins using gold TFGA electrodes functionalized with lipid bilayers .
  • Fluorescence anisotropy : Monitor changes in membrane fluidity upon compound incorporation .
  • Molecular dynamics (MD) simulations : Model interactions with phospholipid bilayers to predict permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.